(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Fate of Ether Oxygenates in Soil and Groundwater
Research on ethyl tert-butyl ether (ETBE), a compound similar in structure due to the presence of tert-butyl groups, highlights microbial degradation pathways in soil and groundwater environments. Aerobic biodegradation processes involve hydroxylation and subsequent formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This study points to the microbial capacity to degrade ether oxygenates, which could be relevant for understanding the environmental behavior of compounds like (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid (Thornton et al., 2020).
Applications and Mechanisms of Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, and others, are utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications range from treating photoaging and acne to pigmentation disorders. The review by Kornhauser et al. (2010) discusses the safety, efficacy, and biological mechanisms of HAs, shedding light on the potential cosmetic and dermatological applications of hydroxy acids and possibly related compounds (Kornhauser et al., 2010).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, including antioxidant activities. This review focuses on structure-activity relationships (SARs) of HCAs, aiming to generate more potent antioxidant molecules. Understanding the SARs of HCAs can provide insights into optimizing the structure of related compounds for enhanced biological activities (Razzaghi-Asl et al., 2013).
Biotechnological Routes Based on Lactic Acid Production from Biomass
The production of lactic acid and its derivatives from biomass showcases the potential of organic acids in green chemistry. This review discusses the biotechnological routes for producing valuable chemicals from lactic acid, pointing to the versatility of carboxylic acids in the synthesis of polymers, fuels, and other chemicals (Gao et al., 2011).
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-5-6-8-10(9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTJMPYIMIZXGZ-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376162 | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-10-8 | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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